molecular formula C16H16ClNO B2918331 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide CAS No. 790271-00-0

2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide

Cat. No. B2918331
CAS RN: 790271-00-0
M. Wt: 273.76
InChI Key: MHSGVKKZQICGLV-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide is a chemical compound with the CAS Number: 790271-00-0. It has a molecular weight of 273.76 . The IUPAC name for this compound is N-(1-[1,1’-biphenyl]-4-ylethyl)-2-chloroacetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16ClNO/c1-12(18-16(19)11-17)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Metabolism and Environmental Fate

2-Chloro-N-[1-(4-phenylphenyl)ethyl]acetamide, related to chloroacetamide herbicides like acetochlor and alachlor, is metabolized in both human and rat liver microsomes. The metabolism involves complex pathways leading to potentially carcinogenic compounds through intermediate metabolites like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). These intermediates further metabolize to bioactive compounds, highlighting the intricate bioactivation processes involved (Coleman et al., 2000; Coleman et al., 2000).

Herbicide Distribution and Degradation

The distribution of acetochlor, a related chloroacetamide herbicide, in the hydrologic system during its first season of use in the Midwestern United States was documented. It was detected in rain and stream samples, illustrating the environmental mobility and persistence of such compounds. This study provides insights into the environmental behavior of chloroacetamide herbicides, including this compound (Kolpin et al., 1996).

Synthesis and Radio-labeling for Studies

The synthesis and radio-labeling of chloroacetanilide herbicides, such as acetochlor, enable detailed studies on their metabolism and mode of action. This research facilitates understanding of the environmental and biological interactions of related compounds like this compound (Latli & Casida, 1995).

Potential Therapeutic Applications

Compounds with a structure similar to this compound have been explored for their potential anticancer, anti-inflammatory, and analgesic activities. This suggests a broader application of such chemical structures in developing new therapeutic agents (Rani et al., 2014).

Soil Interaction and Herbicide Activity

The soil interaction and herbicidal activity of related chloroacetamide herbicides are influenced by environmental factors like wheat straw and irrigation. Understanding these interactions can help in assessing the environmental impact and efficacy of compounds like this compound in agricultural settings (Banks & Robinson, 1986).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide are not available, research into similar compounds has suggested potential for development into therapeutic agents . These compounds have shown promising anticancer, anti-inflammatory, and analgesic activities .

properties

IUPAC Name

2-chloro-N-[1-(4-phenylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-12(18-16(19)11-17)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSGVKKZQICGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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